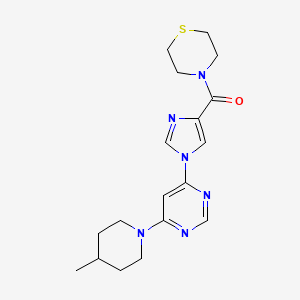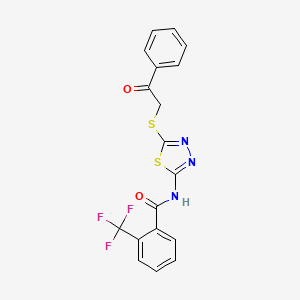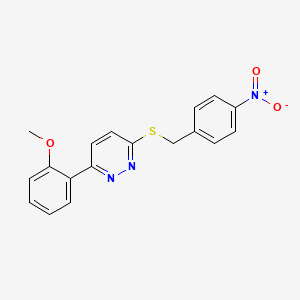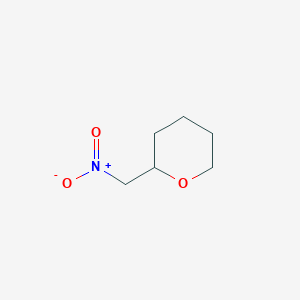
(1-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)-1H-imidazol-4-yl)(thiomorpholino)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)-1H-imidazol-4-yl)(thiomorpholino)methanone is a useful research compound. Its molecular formula is C18H24N6OS and its molecular weight is 372.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Imaging Agents for Parkinson's Disease
The compound "(1-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)-1H-imidazol-4-yl)(thiomorpholino)methanone" has not been directly referenced in the provided search results. However, research on similar compounds, such as the synthesis of [11C]HG-10-102-01, illustrates the application in developing potential PET agents for imaging the LRRK2 enzyme in Parkinson's disease. This research demonstrates a method for synthesizing a reference standard and its precursor, leading to the preparation of a target tracer with high radiochemical purity and specific activity. This development is crucial for enhancing the understanding and diagnosis of Parkinson's disease through non-invasive imaging techniques (Wang et al., 2017).
Synthesis Methodologies for Pharmacophores
Research into the synthesis of related compounds, such as (2-aminopyridin-4-yl)methanol, highlights the exploration of new synthesis methodologies. These studies aim to overcome the limitations of existing methods by developing more efficient, less complex, and higher-yield processes. For instance, a novel method involving direct oxidizing of the methyl group to obtain a precursor compound demonstrates the innovative approaches being taken in the field to facilitate the synthesis of pharmacophores with various bioactivities (Lifshits, Ostapchuk, & Brel, 2015).
Development of Antimicrobial and Anticancer Compounds
The exploration of new compounds for antimicrobial and anticancer applications is a significant area of research for molecules similar to "this compound." Studies have led to the synthesis of novel pyrazole derivatives with various moieties, showing promising results against specific cancer cell lines and microbes. This research indicates the potential therapeutic applications of these compounds in treating diseases and highlights the importance of continuous investigation into novel chemical entities with biological activity (Hafez, El-Gazzar, & Al-Hussain, 2016).
Propiedades
IUPAC Name |
[1-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]imidazol-4-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6OS/c1-14-2-4-22(5-3-14)16-10-17(20-12-19-16)24-11-15(21-13-24)18(25)23-6-8-26-9-7-23/h10-14H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DURZIBREWRCDCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=NC(=C2)N3C=C(N=C3)C(=O)N4CCSCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2588383.png)


![1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-phenethylurea](/img/structure/B2588387.png)
![N-(4-bromobenzyl)-4-[6-(3-methoxyphenoxy)pyrimidin-4-yl]benzamide](/img/structure/B2588388.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2588389.png)

![4-butoxy-N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2588398.png)
![6-Methyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2588401.png)

![Tert-butyl 4-[(2-chloropyrimidin-4-yl)-methylamino]azepane-1-carboxylate](/img/structure/B2588403.png)
![8-[(2-chloro-6-fluorophenyl)methyl]-1,3,6,7-tetramethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2588404.png)
![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(3,5-dimethyl-1,2-oxazol-4-yl)methanone](/img/structure/B2588405.png)
![N-allyl-1-{4-[(2,2-dimethylpropanoyl)amino]benzoyl}piperidine-4-carboxamide](/img/structure/B2588406.png)